molecular formula C7H8ClNO2 B3346693 3-Chloro-2,5-dimethoxypyridine CAS No. 1227499-20-8

3-Chloro-2,5-dimethoxypyridine

Cat. No. B3346693
CAS RN: 1227499-20-8
M. Wt: 173.6 g/mol
InChI Key: YSFWMXIEGURLCJ-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dimethoxypyridine is a chemical compound with the molecular formula C7H8ClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,5-dimethoxypyridine consists of a pyridine ring with chlorine and methoxy groups attached. The exact structure can be represented by the InChI key: HFFNRRVTKJCKGM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-2,5-dimethoxypyridine has a molecular weight of 173.6 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Systems

3-Chloro-2,5-dimethoxypyridine is used as a synthetic intermediate in the construction of a variety of heterocyclic systems. These include the synthesis of compounds bearing pyrazoles, pyridines, pyrimidines, and other complex structures with antimicrobial and anticancer activities. The synthesis involves reactions with heterocyclic amines and other reagents, leading to a wide range of bioactive compounds (Ibrahim et al., 2022).

Creation of Novel Phosphinoyl Compounds

Another application is in the synthesis of novel phosphinoyl compounds. The process involves converting dichloropyridine into various intermediates, eventually leading to complex structures like diphenylphosphinoyl-bipyridyl. This synthesis is important for the development of new chemical entities with potential applications in various fields (Chen Yu-yan, 2004).

Herbicidal Applications

Certain chloropyridine derivatives, including the 3-chloro analog, have been studied for their herbicidal properties. The molecular conformation and intramolecular hydrogen bonding of these compounds significantly affect their herbicidal activity. This research provides insights into the design of effective herbicides (Andrea et al., 1990).

Antitumor Activities

3-Chloro-2,5-dimethoxypyridine derivatives have been synthesized for potential antitumor applications. These compounds inhibit key enzymes in cancer cells and have shown significant activity against specific types of cancers in laboratory settings (Grivsky et al., 1980).

Hydrogen Bonding Studies

Studies on the crystal structures and hydrogen bonding of chloro-dimethylpyridines provide insights into the molecular interactions and bonding mechanisms. These findings are valuable for understanding the chemical behavior of such compounds and their potential applications (Hanuza et al., 1997).

Synthesis of Guanidines

3-Chloro-2,5-dimethoxypyridine has been used in synthesizing substituted guanidines. This method is significant for introducing guanidine functionality into primary and secondary amines, with applications in pharmaceuticals and other chemical industries (Shaw et al., 2015).

properties

IUPAC Name

3-chloro-2,5-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFWMXIEGURLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,5-dimethoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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